N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-11(2)13(10-17-14-8-9-15-17)16-20(18,19)12-6-4-3-5-7-12/h3-9,11,13,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUUNAJVVWYWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields.
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Step 1: Synthesis of Azide Intermediate
- The starting material, 3-methyl-1-butan-2-ylamine, is reacted with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to form the azide intermediate.
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Step 2: Click Reaction
- The azide intermediate is then reacted with an alkyne derivative of benzenesulfonamide in the presence of a copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) to form the triazole ring.
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Step 3: Purification
- The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The triazole ring in N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction
- Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution
- The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Various nucleophiles (e.g., amines, thiols), polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of a triazole ring, which is known for its biological activity. The synthesis typically involves the reaction of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine with benzenesulfonyl chloride under suitable conditions. This process can be optimized through various methods, including:
- Organic Solvents : Common solvents include dichloromethane or chloroform.
- Base Catalysis : Triethylamine is often used to neutralize the hydrochloric acid produced during the reaction.
The resulting product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Antimicrobial Properties
Research has shown that derivatives of triazoles exhibit significant antimicrobial activity. N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide has been evaluated for its effectiveness against various pathogens:
- Bacterial Activity : Studies indicate that this compound can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.21 μM against Pseudomonas aeruginosa and E. coli .
Anticancer Activity
The compound's potential in cancer therapy has also been investigated. A series of triazole-containing compounds have shown cytotoxic effects against human cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | < 100 |
| Compound B | HeLa | < 100 |
| Compound C | MCF7 | < 100 |
These studies suggest that certain structural modifications can enhance the anticancer properties of triazole derivatives .
Case Studies and Research Findings
Several studies have documented the applications of this compound in drug development:
- Antimalarial Prototypes : Research has focused on synthesizing new triazole derivatives aimed at developing antimalarial agents. These compounds were designed using bioisosteric principles to replace existing sulfonamide drugs with triazole rings, leading to promising candidates for further testing .
- Cytotoxicity Studies : A study demonstrated that specific derivatives exhibited potent cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction. This highlights the importance of structural diversity in enhancing biological activity .
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfonamide group can enhance the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Spectroscopic and Crystallographic Comparisons
Table 2: Spectroscopic and Crystallographic Data
Functional and Reactivity Comparisons
Reactivity Trends:
- Target Compound : The triazole group may undergo electrophilic substitution or coordinate with transition metals (e.g., Cu, Zn), enabling catalytic applications . The sulfonamide group can participate in hydrogen bonding, enhancing solubility in polar solvents.
- N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide : The methoxy and benzoyl groups favor hydrophobic interactions, reducing solubility compared to the target compound.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxyl group enables hydrogen bonding and metal coordination (N,O-bidentate), similar to the triazole in the target compound.
Physicochemical Properties:
- Solubility : The target compound’s triazole and sulfonamide groups likely confer higher aqueous solubility than the methoxybenzoyl derivative () but lower than the hydroxyl-containing analog ().
- Thermal Stability : Sulfonamides generally exhibit higher thermal stability than benzamides due to stronger intermolecular interactions.
Biological Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a triazole moiety, which is known for its stability and ability to interact with various biological targets. The presence of the benzenesulfonamide group enhances its solubility and reactivity.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The triazole ring is known for its antifungal properties. Compounds with similar structures have shown effectiveness against various fungi by inhibiting ergosterol synthesis.
- Anticancer Potential : Research indicates that compounds containing triazole moieties can induce apoptosis in cancer cells. They may act by disrupting cellular signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : The sulfonamide group is recognized for its role in inhibiting carbonic anhydrase (CA), an enzyme implicated in various physiological processes and disease states.
Antimicrobial Studies
A study evaluated the antimicrobial properties of related triazole compounds, demonstrating significant activity against fungal strains such as Candida albicans and Aspergillus niger. The mechanism was primarily through the inhibition of ergosterol biosynthesis, leading to compromised cell membrane integrity .
Anticancer Activity
In vitro studies on derivatives of the compound revealed promising anticancer effects. For instance, analogs exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Flow cytometry analysis indicated that these compounds could induce G1 phase cell cycle arrest and apoptosis through caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Analog A | MCF-7 | 0.65 | Apoptosis via caspase activation |
| Analog B | HCT-116 | 1.54 | Cell cycle arrest at G1 phase |
Enzyme Inhibition
The sulfonamide component has been studied for its inhibition of carbonic anhydrases (CAs). Inhibition assays demonstrated that certain derivatives could effectively reduce CA activity, suggesting potential therapeutic applications in conditions like glaucoma or edema .
Case Study 1: Antifungal Activity
A recent investigation assessed the antifungal efficacy of this compound against clinical isolates of Candida spp. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than traditional antifungal agents, highlighting its potential as a novel treatment option .
Case Study 2: Anticancer Properties
Another study focused on the compound’s effect on MCF-7 cells. The results showed a dose-dependent decrease in cell viability alongside increased markers of apoptosis. This suggests that the compound could be further developed into a therapeutic agent for breast cancer treatment .
Q & A
Q. What are the recommended synthetic routes for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide?
The synthesis of triazole-containing sulfonamides typically involves multi-step protocols. A validated approach includes:
- Step 1 : Introduction of the triazole moiety via N-arylation of 4,5-dibromo-2H-1,2,3-triazole, as demonstrated in analogous compounds (e.g., 2-(2H-triazol-2-yl)benzoic acid derivatives) .
- Step 2 : Sulfonamide coupling using benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP catalysis).
- Step 3 : Purification via column chromatography and characterization by , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is X-ray crystallography employed to determine the crystal structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural elucidation:
- Data Collection : A crystal (0.2–0.3 mm) is mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation (λ = 0.71073 Å) at 293 K.
- Structure Solution : Use direct methods in SHELXS or SHELXD for phase determination.
- Refinement : Iterative refinement with SHELXL to optimize atomic coordinates, displacement parameters, and occupancy factors. Typical R-factors should achieve R₁ < 0.05 for high-quality datasets .
- Validation : Check for geometric outliers using PLATON and generate ORTEP diagrams via WinGX .
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Discrepancies in refinement often arise from disordered solvent molecules or twinning. Methodological solutions include:
- Robust Refinement : Use SHELXL ’s restraints (e.g., DFIX, SIMU) to model disorder while minimizing overparameterization .
- Validation Tools : Cross-validate with CIF-check tools and compare geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD) .
- Alternative Models : Test twinning laws (e.g., twin scale factor refinement) for non-merohedral twinning cases .
Q. What strategies optimize the synthetic yield of triazole-containing sulfonamides?
Yield optimization requires attention to:
- Reaction Conditions : Use microwave-assisted synthesis to reduce reaction times for triazole formation (e.g., 150°C, 30 min) .
- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl or amine groups) during sulfonamide coupling to prevent side reactions.
- Workup : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates, followed by recrystallization from ethanol/water mixtures .
Q. How does the compound’s structure influence its biological activity?
Structure-activity relationship (SAR) studies for sulfonamides focus on:
- Triazole Role : The 1,2,3-triazole moiety enhances hydrogen-bonding interactions with biological targets (e.g., enzymes, receptors), as seen in TRPM8 antagonists .
- Sulfonamide Linkage : The –SO₂–NH– group contributes to binding affinity in antimicrobial assays, as demonstrated in Mn(II)-Schiff base complexes with similar scaffolds .
- Side Chain Flexibility : The 3-methylbutan-2-yl group may influence pharmacokinetic properties (e.g., logP, solubility) via steric and electronic effects .
Q. What computational methods support target identification for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB ID 4ZJ8 for TRPM8) .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like LigandScout.
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
